“4-[(3-Fluorophenyl)methoxy]benzoic acid” is a chemical compound with the molecular formula C₁₄H₁₁FO₃ . It has a mass of 246.2343 dalton .
The canonical SMILES representation of “4-[(3-Fluorophenyl)methoxy]benzoic acid” is C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)C(=O)O
. This representation provides a text notation for the compound’s molecular structure.
“4-[(3-Fluorophenyl)methoxy]benzoic acid” has a mass of 246.2343 dalton and a chemical formula of C₁₄H₁₁FO₃ .
4-[(3-Fluorobenzyl)oxy]benzenecarboxylic acid is an organic compound with the molecular formula and a molecular weight of 246.23 g/mol. This compound features a fluorobenzyl group linked to a benzenecarboxylic acid moiety via an ether connection. It is recognized for its utility in organic synthesis, particularly as an intermediate in the production of various pharmaceuticals and agrochemicals, including its role as an impurity in the synthesis of safinamide, a medication used for treating Parkinson's disease .
The synthesis of 4-[(3-Fluorobenzyl)oxy]benzenecarboxylic acid typically involves the reaction of 4-hydroxybenzoic acid with 3-fluorobenzyl chloride or bromide. This reaction is facilitated by a base such as potassium carbonate or potassium hydroxide in an organic solvent like dimethylformamide or ethanol under reflux conditions.
The molecular structure of 4-[(3-Fluorobenzyl)oxy]benzenecarboxylic acid consists of:
4-[(3-Fluorobenzyl)oxy]benzenecarboxylic acid can undergo several chemical transformations:
The mechanism of action for compounds like 4-[(3-Fluorobenzyl)oxy]benzenecarboxylic acid involves several biochemical pathways:
4-[(3-Fluorobenzyl)oxy]benzenecarboxylic acid finds applications primarily in:
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: